molecular formula C13H17N5OS2 B2741811 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea CAS No. 899741-02-7

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea

Cat. No. B2741811
CAS RN: 899741-02-7
M. Wt: 323.43
InChI Key: FOJRMNLSHSPXCZ-UHFFFAOYSA-N
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Description

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea, also known as DPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. DPTU belongs to the class of urea derivatives, which have been found to have various biological and pharmacological activities.

Mechanism of Action

The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has been shown to interact with the zinc ion in the active site of carbonic anhydrase, which results in the inhibition of the enzyme activity. 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has also been found to interact with the nickel ion in the active site of urease, which inhibits the hydrolysis of urea.
Biochemical and Physiological Effects:
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has been found to have various biochemical and physiological effects, including its ability to inhibit the growth of microorganisms. 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has been shown to have antimicrobial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has also been found to have antifungal activity against Candida albicans. 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has been shown to have anti-inflammatory activity, which has potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has several advantages for lab experiments, including its stability and ease of synthesis. 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has been found to be stable under various conditions, which makes it suitable for use in experiments that require long-term stability. 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is also easy to synthesize, which makes it readily available for use in experiments. However, 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea, including its potential applications in drug discovery and catalysis. 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has been found to have potential as a ligand for metal ions, which could be useful in the development of new catalysts. 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has also been found to have potential as a lead compound for the development of new drugs, particularly those that target enzymes involved in important physiological processes. Further research is needed to fully understand the mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea involves several steps, including the reaction of 4,6-dimethyl-2-thiouracil with 3-bromo-1-propanol to form 3-(4,6-dimethyl-2-thioxo-1,2-dihydropyrimidin-1-yl)propan-1-ol. This intermediate is then reacted with 2-aminothiazole to produce 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea. The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has been optimized by several researchers to improve the yield and purity of the compound.

Scientific Research Applications

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has been found to have various scientific research applications, including its use as a tool for studying the role of urea derivatives in biological systems. 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and urease, which are involved in important physiological processes. 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has also been used as a ligand for metal ions, which has potential applications in catalysis and drug discovery.

properties

IUPAC Name

1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS2/c1-9-8-10(2)17-13(16-9)20-6-3-4-14-11(19)18-12-15-5-7-21-12/h5,7-8H,3-4,6H2,1-2H3,(H2,14,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJRMNLSHSPXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCCNC(=O)NC2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea

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